2‑Methylthio Substituent Confers PDE7 vs. PDE4 Selectivity Differing from 2‑Phenyl Analogs
In a medicinal chemistry program targeting PDE7, the 2‑methylthioquinazolin‑4(3H)‑one scaffold delivered sub‑micromolar PDE7A1 inhibition (compound 15: IC50 < 1 µM) while maintaining selectivity over PDE4D2 (IC50 in the low micromolar range). By contrast, the corresponding 2‑phenyl analog (compound 9 in the same series) exhibited a greater than 10‑fold loss in PDE7 potency. The target compound’s 3‑(4‑carboxybenzyl) group is anticipated to further modulate this selectivity profile through ionic interactions not possible with the 3‑(2,6‑difluorophenyl) comparator [1].
| Evidence Dimension | PDE7A1 inhibitory potency (IC50) and PDE7/PDE4 selectivity |
|---|---|
| Target Compound Data | Inferred sub‑micromolar PDE7A1 IC50 based on 2‑methylthio‑3‑(2,6‑difluorophenyl) analog (compound 15); quantitative data for the exact target compound not publicly available [1]. |
| Comparator Or Baseline | 2‑Phenyl‑3‑(2,6‑difluorophenyl)quinazolin‑4(3H)‑one (compound 9): PDE7A1 IC50 > 10 µM [1]. |
| Quantified Difference | >10‑fold superiority in PDE7A1 inhibition for 2‑methylthio over 2‑phenyl in the same assay format [1]. |
| Conditions | Recombinant human PDE7A1 catalytic domain; fluorescence polarization assay; data from ChemMedChem 2009 [1]. |
Why This Matters
Procuring the exact 2‑methylthio derivative is critical for PDE7‑focused medicinal chemistry because even minor 2‑position modifications result in >10‑fold potency swings, directly impacting hit‑to‑lead progression.
- [1] Castaño T, Wang H, Campillo NE, et al. Synthesis, structural analysis, and biological evaluation of thioxoquinazoline derivatives as phosphodiesterase 7 inhibitors. ChemMedChem. 2009;4(5):866-876. doi:10.1002/cmdc.200900043. View Source
